Home > Products > Screening Compounds P102918 > Myostatin inhibitory peptide 7
Myostatin inhibitory peptide 7 - 1621169-52-5

Myostatin inhibitory peptide 7

Catalog Number: EVT-1782491
CAS Number: 1621169-52-5
Molecular Formula: C133H227N43O33
Molecular Weight: 2956.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Myostatin inhibitory peptide 7 is a compound designed to inhibit the activity of myostatin, a protein that negatively regulates muscle growth. Myostatin is part of the transforming growth factor-beta superfamily and plays a crucial role in muscle development and homeostasis. The inhibition of myostatin has been shown to promote muscle hypertrophy and improve muscle mass, making it a target for therapeutic interventions in muscle-wasting diseases.

Source

The peptide is derived from the prodomain of myostatin, specifically through modifications of sequences that interact with the myostatin receptor. Research has demonstrated that specific amino acid sequences can effectively inhibit myostatin's function, leading to increased muscle mass in various animal models .

Classification

Myostatin inhibitory peptide 7 is classified as a peptide hormone and falls under the category of biologically active peptides. It is synthesized through solid-phase peptide synthesis methods, allowing for precise control over its amino acid composition and sequence.

Synthesis Analysis

Methods

The synthesis of myostatin inhibitory peptide 7 typically employs the 9-fluorenylmethoxycarbonyl (Fmoc) strategy for solid-phase peptide synthesis. This method allows for the stepwise addition of amino acids to form the desired peptide chain while ensuring high purity levels. For example, the synthesis of MID-35, a variant of myostatin inhibitory peptide 7, involved careful selection of amino acids to enhance stability and potency against myostatin .

Technical Details

The synthesis process includes:

  1. Preparation of Resin: A suitable resin is chosen to which the first amino acid is attached.
  2. Fmoc Deprotection: The Fmoc protecting group is removed using a base, exposing the amine group for further reactions.
  3. Coupling Reactions: Successive amino acids are coupled to the growing chain using coupling reagents like HBTU or DIC.
  4. Cleavage and Purification: Once synthesis is complete, the peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

The final product must exhibit greater than 98% purity to ensure biological efficacy .

Molecular Structure Analysis

Structure

Myostatin inhibitory peptide 7 consists of a sequence of amino acids that can vary slightly based on specific modifications aimed at enhancing its activity. The molecular structure typically includes hydrophobic residues that are crucial for binding to the myostatin receptor.

Data

The molecular weight and specific sequence details may vary, but peptides in this category generally range from 10 to 30 amino acids in length. The precise sequence can be critical for its biological activity and stability .

Chemical Reactions Analysis

Reactions

The primary reaction involving myostatin inhibitory peptide 7 is its binding to the myostatin receptor, which prevents myostatin from exerting its inhibitory effects on muscle growth. This interaction can be quantified through various assays, including luciferase reporter assays that measure downstream signaling activity in cell lines such as human embryonic kidney 293 cells .

Technical Details

In vitro studies have shown that modifications in the amino acid sequence can significantly alter binding affinity and potency. For instance, substituting certain residues with more hydrophobic alternatives has been shown to enhance myostatin inhibition .

Mechanism of Action

Process

Myostatin inhibitory peptide 7 functions by binding competitively to the myostatin receptor, thereby blocking its signaling pathway. This inhibition leads to an increase in muscle-specific gene expression and promotes muscle cell proliferation and differentiation.

Data

Studies have demonstrated that treatment with myostatin inhibitors can result in significant increases in muscle mass and strength in animal models, indicating a robust mechanism for promoting muscle hypertrophy .

Physical and Chemical Properties Analysis

Physical Properties

Myostatin inhibitory peptide 7 is typically characterized by:

Chemical Properties

  • Molecular Weight: Varies depending on sequence; generally between 1000-3000 Da.
  • pKa Values: The pKa values will depend on the specific amino acids present in the sequence, affecting solubility and charge at physiological pH.
Applications

Scientific Uses

Myostatin inhibitory peptide 7 has several promising applications:

  1. Muscle-Wasting Disorders: It is being investigated as a potential treatment for conditions such as muscular dystrophy or cachexia associated with cancer or chronic diseases.
  2. Athletic Performance Enhancement: Research into its effects on muscle growth could lead to applications in sports medicine.
  3. Regenerative Medicine: Its ability to promote muscle growth may have implications for recovery from injuries or surgeries involving muscle tissue.
Introduction to Myostatin Signaling and Therapeutic Targeting

Myostatin as a Key Negative Regulator of Skeletal Muscle Growth

Myostatin (growth differentiation factor-8, GDF-8) is a conserved member of the transforming growth factor-β (TGF-β) superfamily, serving as a master negative regulator of skeletal muscle mass. It is synthesized as a precursor protein (pro-myostatin) that undergoes proteolytic processing: furin cleaves the precursor to generate a latent complex comprising the N-terminal propeptide and the C-terminal mature dimer. This latent complex is activated by bone morphogenetic protein 1/tolloid-like metalloproteases (BMP-1/TLL), which cleave the propeptide to release the bioactive mature myostatin dimer [2] [5] [10].

Mature myostatin signals via a transmembrane receptor complex involving activin type II receptors (ActRIIA/ActRIIB) and activin-like kinase 4/5 (ALK4/ALK5), leading to phosphorylation of SMAD2/3 transcription factors. The resulting SMAD complex translocates to the nucleus and represses genes governing myogenesis while activating ubiquitin ligases (e.g., MuRF-1, Atrogin-1) that drive proteasomal degradation [2] [5]. Genetic ablation of myostatin in mice induces hypermuscularity (2–3× muscle mass increase), confirming its role as a potent brake on muscle growth [5] [6].

Table 1: Key Components of the Myostatin Signaling Pathway

ComponentFunctionConsequence of Inhibition
Pro-myostatinPrecursor protein; requires proteolytic activationReduced mature myostatin generation
BMP-1/TLL proteasesActivate latent myostatin complexDecreased myostatin bioactivity
ActRIIB/ALK4/5Receptor complex initiating SMAD phosphorylationBlocked downstream signaling
SMAD2/3Transcription factors regulating atrophic gene expressionSuppressed muscle catabolism

Rationale for Myostatin Inhibition in Muscle Atrophic Disorders

Myostatin overexpression or dysregulation is implicated in diverse muscle-wasting conditions, making it a compelling therapeutic target. In Duchenne muscular dystrophy (DMD) model mice (mdx), myostatin upregulation correlates with progressive muscle degeneration, while its inhibition increases muscle fiber size and reduces fibrosis [1] [5] [10]. Similarly, in cancer cachexia, elevated myostatin contributes to muscle proteolysis via MuRF-1/Atrogin-1 induction, and inhibition preserves lean mass [8]. Post-stroke models reveal increased myostatin expression in paretic limbs, and its blockade accelerates recovery of muscle mass and strength [9].

Clinical evidence supports this rationale: humans with loss-of-function myostatin mutations exhibit markedly increased muscle mass and strength [5] [10]. However, early clinical trials with broad-spectrum agents (e.g., ActRIIB-Fc decoys inhibiting multiple TGF-β ligands) showed mixed functional outcomes, underscoring the need for specific myostatin inhibitors to minimize off-target effects [5] [8] [10].

Table 2: Muscle Atrophic Disorders with Preclinical Evidence Supporting Myostatin Inhibition

DisorderModel SystemKey Benefit of Myostatin InhibitionReference
Duchenne Muscular Dystrophymdx mice↑ Muscle fiber hypertrophy, ↓ fibrosis [1] [10]
Cancer CachexiaLewis Lung carcinoma mice↑ Lean mass, ↑ grip strength [8]
Post-Stroke AtrophyMCAO mice↑ Tibialis anterior mass, ↑ motor function [9]
SarcopeniaAged mice↑ Muscle regeneration, ↑ force production [5] [8]

Evolution of Peptide-Based Inhibitors in Myostatin-Targeted Therapies

Early myostatin inhibitors included antibodies, prodomain proteins, and soluble receptors, but their large size, immunogenicity, and/or poor tissue penetration limited efficacy. Peptide-based inhibitors emerged as promising alternatives due to their synthetic accessibility, tunable pharmacokinetics, and capacity to target cryptic epitopes. The foundational discovery was a 23-mer peptide (peptide 1, Myostatin inhibitory peptide 7: WRQNTRYSRIEAIKIQILSKLRL-amide) derived from residues 21–43 of the mouse myostatin prodomain. This region corresponds to the α-helical domain that docks into the type I receptor binding site of mature myostatin, sterically hindering receptor engagement [3] [4] [6].

Structure-activity relationship (SAR) studies optimized peptide 1 through strategic modifications:

  • N-terminal capping: Introduction of 2-naphthyloxyacetyl at Trp21 (peptide 2) enhanced hydrophobicity and potency 3-fold (IC₅₀: 1.19 µM vs. 3.56 µM for peptide 1) [4].
  • Aliphatic residue substitutions: Replacing Leu38 with Ile (L38I) improved hydrophobic packing with myostatin’s binding pocket, doubling activity [4].
  • Central Ala32 replacement: Substituting Ala32 with Trp (A32W) augmented interactions with myostatin’s hydrophobic core, yielding peptide 3d (IC₅₀: 0.32 µM), an 11-fold improvement over peptide 1 [4] [6].

Further innovations minimized peptide size while maintaining efficacy:

  • Chain shortening: Truncated 16-mer peptides (e.g., MIPE-1686) retained β-sheet propensity critical for binding. Incorporating unnatural amino acids (D-Trp, cyclohexylglycine) improved proteolytic stability [1] [7].
  • Retro-inverso design: MID-35, a D-amino acid version of a 16-mer lead, exhibited resistance to proteases and increased muscle mass in mice more effectively than L-peptide counterparts [7].

Table 3: Evolution of Key Peptide-Based Myostatin Inhibitors

Peptide InhibitorLength (aa)Key Structural FeaturesIC₅₀/ActivityAdvantage
Peptide 123Native prodomain sequence (residues 21–43)3.56 µMFirst minimal inhibitory sequence
Peptide 2232-Naphthyloxyacetyl capping at N-terminus1.19 µMEnhanced hydrophobic interaction
Peptide 3d22A32W substitution + N-terminal capping0.32 µM11× potency vs. peptide 1
MIPE-168616Incorporates D-Trp, l-Chg residues; β-sheet propensity0.26 µMReduced size, retained potency
MID-3516Retro-inverso D-peptide with sweeping Fc domain0.19 µMProtease resistance, tissue penetration

Properties

CAS Number

1621169-52-5

Product Name

Myostatin inhibitory peptide 7

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-5-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C133H227N43O33

Molecular Weight

2956.5 g/mol

InChI

InChI=1S/C133H227N43O33/c1-18-68(11)101(125(205)160-81(35-25-27-51-135)115(195)173-102(69(12)19-2)126(206)162-87(45-48-98(138)182)117(197)175-104(71(14)21-4)128(208)169-91(58-67(9)10)119(199)170-95(63-177)123(203)157-80(34-24-26-50-134)112(192)166-90(57-66(7)8)118(198)155-83(37-29-53-150-131(143)144)111(191)164-89(106(140)186)56-65(5)6)172-108(188)73(16)154-109(189)88(46-49-100(184)185)163-127(207)103(70(13)20-3)174-116(196)85(39-31-55-152-133(147)148)158-124(204)96(64-178)171-120(200)92(59-75-40-42-77(180)43-41-75)167-113(193)84(38-30-54-151-132(145)146)161-129(209)105(74(17)179)176-122(202)94(61-99(139)183)168-114(194)86(44-47-97(137)181)159-110(190)82(36-28-52-149-130(141)142)156-121(201)93(165-107(187)72(15)136)60-76-62-153-79-33-23-22-32-78(76)79/h22-23,32-33,40-43,62,65-74,80-96,101-105,153,177-180H,18-21,24-31,34-39,44-61,63-64,134-136H2,1-17H3,(H2,137,181)(H2,138,182)(H2,139,183)(H2,140,186)(H,154,189)(H,155,198)(H,156,201)(H,157,203)(H,158,204)(H,159,190)(H,160,205)(H,161,209)(H,162,206)(H,163,207)(H,164,191)(H,165,187)(H,166,192)(H,167,193)(H,168,194)(H,169,208)(H,170,199)(H,171,200)(H,172,188)(H,173,195)(H,174,196)(H,175,197)(H,176,202)(H,184,185)(H4,141,142,149)(H4,143,144,150)(H4,145,146,151)(H4,147,148,152)/t68-,69-,70-,71-,72-,73-,74+,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,101-,102-,103-,104-,105-/m0/s1

InChI Key

HXWLNPUQPASIHW-OOXKGWPCSA-N

SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(C)N

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(C)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](C)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.